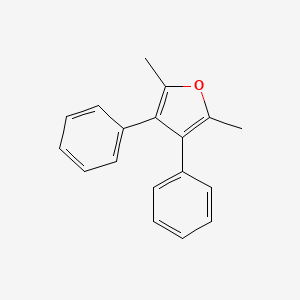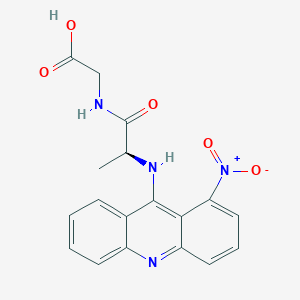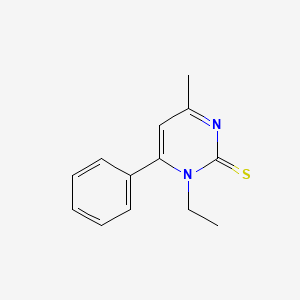
(S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with dibutyl groups and a carboxamide functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution with Dibutyl Groups: The dibutyl groups are introduced through alkylation reactions, where butyl halides react with the nitrogen atoms of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the pyrrolidine ring or the carboxamide group may be oxidized to form corresponding oxo or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the pyrrolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutyl groups can be replaced with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or other electrophiles are used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.
科学的研究の応用
(S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
N,N-Dibutyl-2-pyrrolidone: Similar in structure but lacks the carboxamide group.
N,N-Dibutyl-5-oxopyrrolidine-2-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide.
N,N-Dibutyl-5-oxopyrrolidine-2-thioamide: Similar but with a thioamide group.
Uniqueness: (S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both dibutyl and carboxamide groups make it a valuable compound for various applications.
特性
CAS番号 |
85551-26-4 |
|---|---|
分子式 |
C13H24N2O2 |
分子量 |
240.34 g/mol |
IUPAC名 |
(2S)-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H24N2O2/c1-3-5-9-15(10-6-4-2)13(17)11-7-8-12(16)14-11/h11H,3-10H2,1-2H3,(H,14,16)/t11-/m0/s1 |
InChIキー |
NDGMGZDZOXTYQZ-NSHDSACASA-N |
異性体SMILES |
CCCCN(CCCC)C(=O)[C@@H]1CCC(=O)N1 |
正規SMILES |
CCCCN(CCCC)C(=O)C1CCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)


![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)



![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)





